molecular formula C17H18N6O B5607049 2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide

2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide

Cat. No. B5607049
M. Wt: 322.4 g/mol
InChI Key: OVAHDOLPEBHQMZ-UHFFFAOYSA-N
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Description

2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide is a complex organic compound that has been studied in various contexts, including its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of similar N-substituted pyrazole and pyridazine derivatives involves reactions of specific diones with aromatic primary amines or other reagents. For example, Menozzi et al. (1993) described the synthesis of a series of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides, highlighting a typical approach to synthesizing such compounds (Menozzi et al., 1993).

Molecular Structure Analysis

The molecular structure of pyrazole and pyridazine derivatives is typically characterized using techniques like NMR spectroscopy and X-ray crystallography. For instance, Asegbeloyin et al. (2014) performed an NMR spectroscopy and single-crystal X-ray structure study to characterize similar compounds, providing insights into the molecular arrangement and stability (Asegbeloyin et al., 2014).

Chemical Reactions and Properties

These compounds often exhibit interesting chemical reactions and properties. For example, Howson et al. (1988) detailed the synthesis and pharmacological profile of various stereoisomers of a related pyridazinone compound, demonstrating the compound's reactivity and potential applications (Howson et al., 1988).

properties

IUPAC Name

2-methyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-12(2)17(24)20-14-6-4-13(5-7-14)19-15-8-9-16(22-21-15)23-11-3-10-18-23/h3-12H,1-2H3,(H,19,21)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAHDOLPEBHQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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